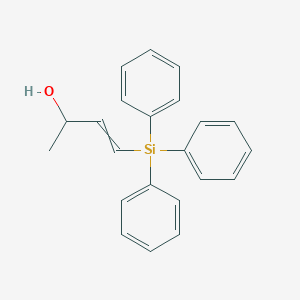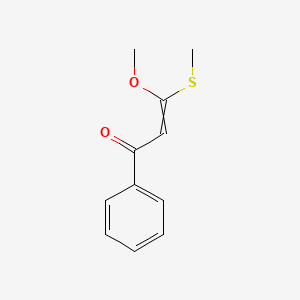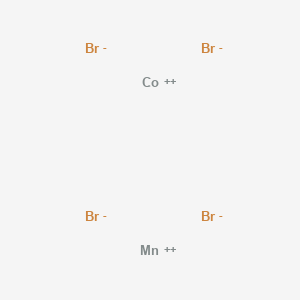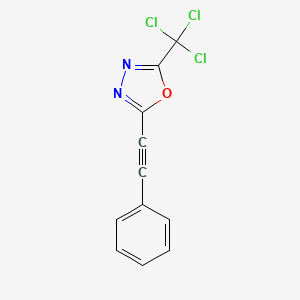![molecular formula C14H10Cl4S2 B14282244 1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) CAS No. 137775-33-8](/img/structure/B14282244.png)
1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) is an organic compound characterized by the presence of two benzene rings, each substituted with chlorine atoms at the 3 and 5 positions, connected by a disulfide bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) typically involves the reaction of 3,5-dichlorobenzyl chloride with sodium disulfide. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran under reflux conditions. The disulfide bridge is formed through a nucleophilic substitution reaction, where the chloride ions are replaced by the disulfide group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Amino or thiol-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of chlorine atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of disulfide-based prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) involves its interaction with biological molecules through the disulfide bridge. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[Disulfanediylbis(methylene)]bis(4-fluorobenzene): Similar structure but with fluorine atoms instead of chlorine.
1,1’-[Disulfanediylbis(methylene)]bis(4-chlorobenzene): Similar structure but with chlorine atoms at the 4 position.
1,1’-[Disulfanediylbis(methylene)]bis(2,4,6-trimethylbenzene): Similar structure but with methyl groups instead of chlorine.
Uniqueness
1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) is unique due to the specific positioning of chlorine atoms at the 3 and 5 positions, which can influence its reactivity and interaction with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
137775-33-8 |
|---|---|
Fórmula molecular |
C14H10Cl4S2 |
Peso molecular |
384.2 g/mol |
Nombre IUPAC |
1,3-dichloro-5-[[(3,5-dichlorophenyl)methyldisulfanyl]methyl]benzene |
InChI |
InChI=1S/C14H10Cl4S2/c15-11-1-9(2-12(16)5-11)7-19-20-8-10-3-13(17)6-14(18)4-10/h1-6H,7-8H2 |
Clave InChI |
FTBNNBSSTPSHQD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)CSSCC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)




![2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl](/img/structure/B14282201.png)
![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)







